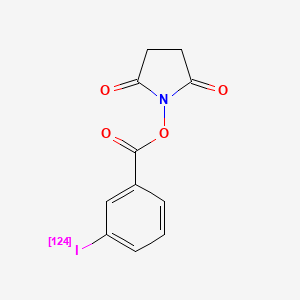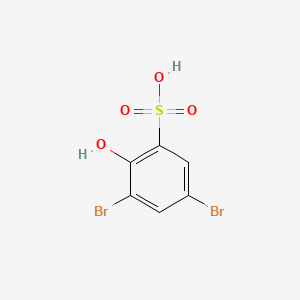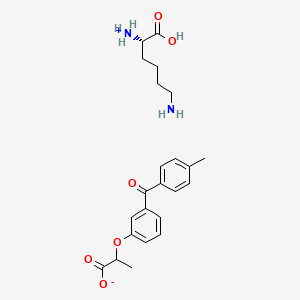
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt is a chemical compound known for its unique structure and properties. It is a derivative of propionic acid, featuring a phenoxy group and a p-methylbenzoyl group. The lysine salt form enhances its solubility and bioavailability, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt typically involves the esterification of 2-methyl-2-phenoxypropionic acid with p-methylbenzoyl chloride, followed by the addition of lysine to form the salt. The reaction conditions often include the use of acid catalysts such as sulfuric acid or formic acid to promote esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure lysine salt. The use of automated reactors and controlled environments ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the p-methylbenzoyl moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted aromatic compounds from electrophilic substitution.
Scientific Research Applications
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The p-methylbenzoyl group may enhance binding affinity to certain proteins, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenoxypropionic acid: A precursor in the synthesis of the lysine salt.
p-Methylbenzoyl chloride: Used in the esterification process.
Phenoxy-phenoxypropionic acid derivatives: Similar in structure and used in herbicide formulations.
Uniqueness
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt stands out due to its enhanced solubility and bioavailability, making it more effective in biological and medicinal applications compared to its non-salt counterparts.
Properties
CAS No. |
102504-60-9 |
|---|---|
Molecular Formula |
C23H30N2O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(1S)-5-amino-1-carboxypentyl]azanium;2-[3-(4-methylbenzoyl)phenoxy]propanoate |
InChI |
InChI=1S/C17H16O4.C6H14N2O2/c1-11-6-8-13(9-7-11)16(18)14-4-3-5-15(10-14)21-12(2)17(19)20;7-4-2-1-3-5(8)6(9)10/h3-10,12H,1-2H3,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
NAUCXOSWJLSHHX-ZSCHJXSPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(C)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)[NH3+] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(C)C(=O)[O-].C(CCN)CC(C(=O)O)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
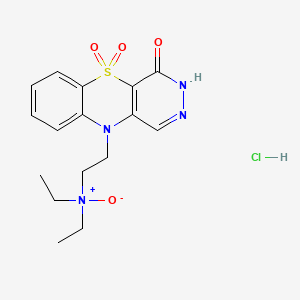
![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
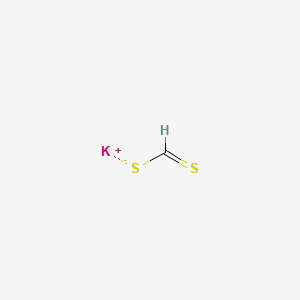
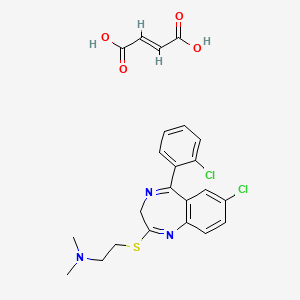
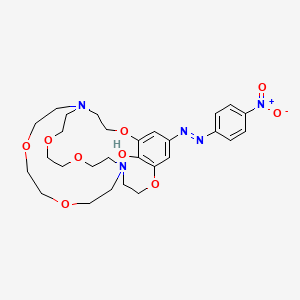

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
